molecular formula C6H6N4 B1614599 2-Methyl-1h-imidazo[4,5-b]pyrazine CAS No. 38956-46-6

2-Methyl-1h-imidazo[4,5-b]pyrazine

Cat. No. B1614599
CAS RN: 38956-46-6
M. Wt: 134.14 g/mol
InChI Key: JIHDDMXKBQBWHG-UHFFFAOYSA-N
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Description

2-Methyl-1h-imidazo[4,5-b]pyrazine is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known for their diverse biological activity, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives, including 2-Methyl-1h-imidazo[4,5-b]pyrazine, has been reviewed in various studies . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine .


Molecular Structure Analysis

The molecular weight of 1H-Imidazo[4,5-b]pyrazine, a related compound, is 120.11 . The physical properties of 1H-Imidazo[4,5-b]pyrazine,2-methyl- include a molar refractivity of 37.62 cm³, a molar volume of 97.8 cm³, and a polarizability of 14.91×10^-24 cm³ .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in synthetic methods and has shown reactivity and multifarious biological activity .


Physical And Chemical Properties Analysis

1H-Imidazo[4,5-b]pyrazine,2-methyl- has a density of 1.371 g/cm³, a flash point of 193.2 °C, an enthalpy of vaporization of 60.09 kJ/mol, and a boiling point of 377.6 °C at 760 mmHg .

Safety And Hazards

The safety and hazards associated with 1H-Imidazo[4,5-b]pyrazine include hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P351, P338 .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity suggest that it may have potential future applications in the development of new drugs .

properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-9-5-6(10-4)8-3-2-7-5/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHDDMXKBQBWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CN=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302504
Record name 2-methyl-1h-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1h-imidazo[4,5-b]pyrazine

CAS RN

38956-46-6
Record name NSC151668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-1h-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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